molecular formula C13H20N2O5 B6977400 tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate

tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate

Cat. No.: B6977400
M. Wt: 284.31 g/mol
InChI Key: PKFRMJQVVILCLW-DTWKUNHWSA-N
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Description

Tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate is a complex organic compound. This molecule is significant in the realm of synthetic chemistry due to its structural complexity and potential applications in various scientific fields. Its multifaceted nature allows it to be used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate involves several intricate steps. The process typically starts with the formation of the azetidine ring, followed by the introduction of the carbamoyl and oxolan groups. Key reagents often include azetidine derivatives, isocyanates, and appropriate catalysts to ensure precise stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound requires robust and scalable methods. Common approaches include using high-pressure reactors to facilitate the complex reactions and advanced purification techniques such as chromatography to ensure high purity. The reaction conditions are carefully controlled to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation: Transformation to oxidized derivatives, potentially altering the oxolan ring.

  • Reduction: Possible reduction of the carbamoyl group to an amine.

  • Substitution: Nucleophilic substitution at the azetidine ring.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: Alcohols, amines, thiols.

Major Products:

  • Oxidized derivatives with altered functional groups.

  • Reduced amine forms retaining the azetidine and oxolan cores.

  • Substituted azetidines with diverse functional groups.

Scientific Research Applications

This compound has a broad range of applications across several scientific disciplines:

  • Chemistry: Used as a building block in organic synthesis to create complex molecules.

  • Medicine: Investigated for potential therapeutic uses due to its unique structural properties.

  • Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate exerts its effects can be intricate, involving various molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and proteins, altering their activity.

  • Pathways: Modifies biochemical pathways by acting as a substrate or inhibitor, leading to significant changes in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate stands out due to its unique structural elements and reactivity:

  • Tert-butyl (2R)-2-carboxylate derivatives: Lacking the oxolan or carbamoyl groups, these compounds have different reactivity profiles.

  • Azetidine-1-carboxylate analogs: Without the oxolan moiety, these analogs exhibit varied chemical behaviors.

  • 5-Oxooxolan-3-yl carbamoyl derivatives: Typically less complex, offering different utility in synthetic applications.

Similar compounds include:

  • Tert-butyl (2R)-2-carboxylate

  • Azetidine-1-carboxylate

  • 5-Oxooxolan-3-yl carbamoyl derivatives

The unique combination of the oxolan, carbamoyl, and azetidine groups makes this compound particularly valuable in scientific research and industrial applications. Its versatility ensures its relevance across various fields of study.

Properties

IUPAC Name

tert-butyl (2R)-2-[[(3S)-5-oxooxolan-3-yl]carbamoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)15-5-4-9(15)11(17)14-8-6-10(16)19-7-8/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRMJQVVILCLW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NC2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N[C@H]2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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